6-Bromo-3-nitro-2-phenyl-2H-1-benzopyran
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
57543-86-9 |
|---|---|
Molecular Formula |
C15H10BrNO3 |
Molecular Weight |
332.15 g/mol |
IUPAC Name |
6-bromo-3-nitro-2-phenyl-2H-chromene |
InChI |
InChI=1S/C15H10BrNO3/c16-12-6-7-14-11(8-12)9-13(17(18)19)15(20-14)10-4-2-1-3-5-10/h1-9,15H |
InChI Key |
KWFAUCDKPIFSQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=CC3=C(O2)C=CC(=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 6 Bromo 3 Nitro 2 Phenyl 2h 1 Benzopyran
Electrophilic and Nucleophilic Substitution Reactions on the Benzopyran Core
The benzopyran core of the title compound possesses two distinct regions of reactivity: the aromatic benzene (B151609) ring and the heterocyclic pyran ring.
Electrophilic Aromatic Substitution: The benzene portion of the benzopyran system can theoretically undergo electrophilic aromatic substitution. msu.edumasterorganicchemistry.com However, the reactivity of the ring is significantly diminished by the presence of two deactivating substituents: the bromo group at the 6-position and the electron-withdrawing nitro group conjugated to the pyran ring. msu.edu The nitro group, being a powerful deactivating meta-director, and the bromine, a deactivating ortho-, para-director, collectively reduce the nucleophilicity of the aromatic ring, making electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions challenging to achieve under standard conditions. msu.edu
Nucleophilic Addition to the Pyran Core: In contrast, the double bond of the pyran ring is highly activated towards nucleophilic attack. The strong electron-withdrawing effect of the nitro group at the 3-position renders the C4 position electrophilic, making the molecule an excellent Michael acceptor. researchgate.net This facilitates conjugate addition reactions with a variety of nucleophiles. researchgate.net Studies on analogous 3-nitro-2H-chromenes have shown reactions with thiols, aromatic amines, enamines, and the carbanion of nitromethane, which add to the double bond to form substituted chromane (B1220400) derivatives. researchgate.net For instance, reactions with anilines proceed via a nucleophilic addition to the activated double bond, leading to 2,3,4-trisubstituted chromanes in high yields. researchgate.net
Functional Group Interconversions of Nitro and Bromo Moieties
The nitro and bromo groups on the 6-Bromo-3-nitro-2-phenyl-2H-1-benzopyran scaffold serve as key handles for extensive functionalization, allowing for the introduction of diverse structural motifs.
The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced to a variety of other nitrogen-containing functionalities. wikipedia.orgnih.gov The reduction of the nitro group in 3-nitro-2H-chromenes can yield several products depending on the reagents and conditions employed. chim.it
Complete reduction of the nitroalkene moiety to the corresponding 3-aminochromane is a common transformation. chim.it This can be accomplished using a range of reducing agents. chim.it The choice of reagent is critical for achieving the desired outcome, whether it is the formation of an amine, a hydroxylamine, or an oxime. wikipedia.orgmdpi.com
| Reagent(s) | Primary Product | Reference |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | 3-Aminochromane | chim.it |
| Borane THF complex (BH₃·THF) | 3-Aminochromane | chim.it |
| Sodium borohydride (B1222165) (NaBH₄) followed by Raney Nickel and Hydrazine | 3-Aminochromane | chim.it |
| Catalytic Hydrogenation (H₂ over Pd/C) | 3-Aminochromane | chim.it |
| Zinc dust and ammonium (B1175870) chloride | N-Hydroxylamino derivative | wikipedia.org |
| Tin(II) chloride (SnCl₂) | Oxime derivative | wikipedia.org |
The bromo substituent at the 6-position of the aromatic ring is ideally suited for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively detailed, the reactivity can be inferred from studies on other bromo-substituted aromatic and heterocyclic compounds. beilstein-journals.orgnih.govresearchgate.net
Common cross-coupling reactions that can be applied include the Suzuki, Sonogashira, and Heck reactions. beilstein-journals.orgnih.gov The Suzuki coupling, for example, would involve the reaction of the bromo-benzopyran with a boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond. beilstein-journals.orgresearchgate.net Similarly, the Sonogashira reaction allows for the coupling with terminal alkynes, and the Heck reaction enables the introduction of alkene moieties. beilstein-journals.orgrsc.org
| Reaction Name | Coupling Partner | Typical Catalyst | General Product | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(OAc)₂ | 6-Aryl/Vinyl-benzopyran | beilstein-journals.org |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | 6-Alkynyl-benzopyran | beilstein-journals.org |
| Heck Coupling | Alkene | Pd(OAc)₂ | 6-Alkenyl-benzopyran | rsc.org |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 6-Aryl/Alkenyl-benzopyran | nih.gov |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ with phosphine (B1218219) ligand | 6-Amino-benzopyran derivative | nih.gov |
Cycloaddition and Rearrangement Reactions Involving the 2H-1-Benzopyran Ring
The conjugated nitroalkene system within the pyran ring of 3-nitro-2H-chromenes is an active participant in cycloaddition reactions. researchgate.net Specifically, it can act as a dipolarophile in [3+2] cycloadditions. nih.govmdpi.com
A notable example is the reaction with azomethine ylides. chim.itmdpi.com The reaction of 3-nitro-2-phenyl-2H-chromenes with stabilized azomethine ylides, generated from α-iminoesters, proceeds through a Michael addition followed by a Mannich reaction sequence to yield complex chromeno[3,4-c]pyrrolidine structures. mdpi.com These reactions can be catalyzed and may exhibit high diastereoselectivity, leading to the formation of specific isomers. chim.itmdpi.com Such cycloadditions provide a powerful route to novel, densely functionalized heterocyclic systems. mdpi.com
Derivatization Strategies for Structural Modification of this compound
The inherent reactivity of its functional groups makes this compound a valuable scaffold for the synthesis of a wide array of derivatives. The principal strategies for its structural modification can be summarized as follows:
Modification via Nucleophilic Addition: The electron-deficient double bond of the pyran ring can be targeted by various nucleophiles, such as amines and thiols, to generate saturated chromane derivatives with new substituents at the 4-position. researchgate.net This approach is fundamental for introducing diversity directly adjacent to the nitro and phenyl groups.
Functionalization at the Bromo Position: The C-Br bond is a key site for derivatization using palladium-catalyzed cross-coupling reactions. beilstein-journals.org Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions allow for the introduction of aryl, alkynyl, vinyl, and amino groups, respectively, onto the aromatic core of the molecule. beilstein-journals.orgrsc.org
Transformation of the Nitro Group: The nitro group can be reduced to an amine, which can then be further modified through acylation, alkylation, or diazotization reactions. researchgate.net This conversion dramatically alters the electronic properties of the molecule, transforming an electron-withdrawing group into an electron-donating one, which in turn modifies the reactivity of the entire benzopyran system. nih.gov
Cycloaddition Reactions: Utilizing the nitroalkene moiety as a dipolarophile in [3+2] cycloadditions provides a sophisticated strategy for constructing complex, fused heterocyclic systems, such as chromeno[3,4-c]pyrrolidines. mdpi.com
Through these diverse reaction pathways, this compound serves as a versatile building block for creating libraries of complex molecules with potential applications in medicinal chemistry and materials science. researchgate.net
Advanced Spectroscopic and Crystallographic Characterization Methodologies for 6 Bromo 3 Nitro 2 Phenyl 2h 1 Benzopyran
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments provides insights into the chemical environment, connectivity, and spatial proximity of atoms within the 6-Bromo-3-nitro-2-phenyl-2H-1-benzopyran molecule.
One-dimensional NMR provides fundamental information about the number and type of hydrogen and carbon atoms in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment, with electron-withdrawing groups like the nitro (-NO₂) and bromo (-Br) groups causing downfield shifts for nearby protons. Based on the analysis of analogous compounds, such as 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene, the expected chemical shifts for the protons of this compound can be predicted. nih.gov The protons on the phenyl ring and the benzopyran core would appear in the aromatic region (typically δ 6.5-8.5 ppm). The protons at the chiral center (C2) and on the double bond (C4) of the pyran ring would have characteristic chemical shifts and coupling patterns.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum would display a signal for each unique carbon atom. The chemical shifts of the carbons are also sensitive to their electronic environment. Carbons bonded to electronegative atoms (oxygen, nitrogen, bromine) and those part of the aromatic systems will resonate at lower fields.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Note: These are predicted values based on known spectroscopic data of similar benzopyran structures. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | ~ 6.0 - 6.5 | - |
| C-2 | - | ~ 75 - 85 |
| C-3 | - | ~ 130 - 140 |
| H-4 | ~ 8.0 - 8.5 | - |
| C-4 | - | ~ 120 - 130 |
| H-5 | ~ 7.5 - 7.8 | - |
| C-5 | - | ~ 125 - 130 |
| C-6 | - | ~ 115 - 120 |
| H-7 | ~ 7.2 - 7.5 | - |
| C-7 | - | ~ 130 - 135 |
| H-8 | ~ 6.9 - 7.2 | - |
| C-8 | - | ~ 118 - 122 |
| C-4a | - | ~ 150 - 155 |
| C-8a | - | ~ 120 - 125 |
| Phenyl H (ortho) | ~ 7.3 - 7.6 | - |
| Phenyl C (ortho) | - | ~ 127 - 130 |
| Phenyl H (meta) | ~ 7.3 - 7.5 | - |
| Phenyl C (meta) | - | ~ 128 - 131 |
| Phenyl H (para) | ~ 7.2 - 7.4 | - |
| Phenyl C (para) | - | ~ 129 - 132 |
| Phenyl C (ipso) | - | ~ 135 - 145 |
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the phenyl ring and the benzopyran moiety, helping to trace the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. Each cross-peak links a proton signal to the carbon signal it is attached to, allowing for the unambiguous assignment of the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is instrumental in connecting different fragments of the molecule, for instance, linking the phenyl group to the C2 position of the benzopyran ring and establishing the connectivity across quaternary (non-protonated) carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the phenyl group at the C2 position.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₅H₁₀BrNO₃), the exact mass can be calculated and compared with the experimental value to confirm the molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Interactive Data Table: Predicted HRMS Data
| Ion | Calculated m/z |
| [M(⁷⁹Br)+H]⁺ | 331.9917 |
| [M(⁸¹Br)+H]⁺ | 333.9896 |
| [M(⁷⁹Br)+Na]⁺ | 353.9736 |
| [M(⁸¹Br)+Na]⁺ | 355.9715 |
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The compound would first be separated from any impurities on a GC column, and its retention time would be a characteristic property under specific GC conditions. Upon entering the mass spectrometer, the molecule would be ionized (typically by electron ionization), leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum, or fragmentation pattern, provides a "fingerprint" of the molecule. Key fragmentation pathways for this compound would likely involve the loss of the nitro group (NO₂), the phenyl group, and potentially cleavage of the pyran ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The presence of the nitro group would be confirmed by strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. researchgate.net Aromatic C-H and C=C stretching vibrations, as well as C-O ether stretches, would also be prominent.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | ~ 1560 - 1530 |
| Nitro (NO₂) | Symmetric Stretch | ~ 1360 - 1330 |
| Aromatic C=C | Stretch | ~ 1600 - 1450 |
| Aromatic C-H | Stretch | ~ 3100 - 3000 |
| C-O-C (Ether) | Stretch | ~ 1270 - 1200 |
| C-Br | Stretch | ~ 680 - 515 |
| C=C (Alkene) | Stretch | ~ 1680 - 1620 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Detailed experimental data regarding the UV-Vis absorption maxima (λmax), molar absorptivity (ε), and specific electronic transitions (e.g., π→π, n→π) for this compound are not available in the surveyed literature. This information is essential for characterizing the conjugated system of the molecule, which includes the phenyl ring, the benzopyran core, and the nitro group.
X-ray Crystallography for Solid-State Structural Elucidation and Relative/Absolute Configuration Determination
A solved crystal structure for this compound has not been deposited in crystallographic databases, and relevant crystallographic data has not been published in the reviewed scientific literature. Consequently, critical parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates are unknown. This information is necessary for a definitive elucidation of its three-dimensional structure, conformation, and intermolecular interactions in the solid state.
Computational and Theoretical Investigations of 6 Bromo 3 Nitro 2 Phenyl 2h 1 Benzopyran
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure, Energetics, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure, energetics, and spectroscopic properties of molecules like 6-Bromo-3-nitro-2-phenyl-2H-1-benzopyran. algoreducation.com These methods provide a detailed understanding of the molecule at the electronic level.
Electronic Structure and Reactivity: DFT calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For a related bromo-substituted heterocyclic compound, DFT calculations at the B3LYP/6–311 G(d,p) level determined the HOMO–LUMO energy gap to be 2.3591 eV. nih.gov A smaller gap generally implies higher reactivity.
Global reactivity descriptors, which are derived from HOMO and LUMO energies, help quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and global electrophilicity (ω). Such parameters are vital for predicting how the molecule will interact with other chemical species. In studies of similar aromatic compounds, DFT has been successfully used to calculate these descriptors, providing insights into their reaction mechanisms. nih.govresearchgate.net
Energetics and Spectroscopic Properties: Theoretical calculations can predict the stable conformation of the molecule by optimizing its geometry to find the minimum energy state. physchemres.org For instance, the optimized structure of a similar bromo-imidazo[4,5-b]pyridine derivative calculated via DFT showed good agreement with its experimentally determined crystal structure. nih.gov Furthermore, these computational methods can predict spectroscopic properties, such as vibrational frequencies (IR and Raman), which can be compared with experimental data to confirm the molecular structure.
Table 1: Representative Quantum Chemical Descriptors Calculated via DFT for Aromatic Compounds This table presents typical data obtained from DFT calculations on analogous compounds to illustrate the expected properties of this compound.
| Descriptor | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -3.10 eV nih.gov | Represents the electron-donating ability of the molecule. |
| LUMO Energy | ~ -0.74 eV nih.gov | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | ~ 2.36 eV nih.gov | Indicates chemical reactivity and stability. |
| Electronegativity (χ) | Varies | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | Varies | Measures resistance to change in electron distribution. |
| Global Electrophilicity (ω) | Varies | Index of electrophilic character. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are used to study conformational flexibility, solvent effects, and the nature of intermolecular interactions.
Intermolecular Interactions: MD simulations are also powerful tools for studying how a molecule interacts with its surroundings. For this compound, simulations could model interactions with solvent molecules or other solutes. Studies on para-substituted nitrobenzene (B124822) derivatives have shown that intermolecular interactions can significantly influence the geometry of the nitro group, causing it to twist out of the plane of the benzene (B151609) ring. mdpi.com MD can quantify the strength and lifetime of specific interactions, such as hydrogen bonds or halogen bonds involving the bromine atom and the nitro group, which are critical for understanding its behavior in a condensed phase.
In Silico Molecular Docking Studies with Defined Biological Protein Targets
In silico molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. Although no specific docking studies for this compound are available, the activities of related benzopyran and nitroaromatic compounds suggest potential protein targets.
Potential Biological Targets: Benzopyran derivatives have been investigated for a wide range of biological activities, including as antibacterial, anticancer, and anti-inflammatory agents. algoreducation.com Molecular docking studies on similar compounds have identified several potential protein targets:
DNA Gyrase: Benzopyrone derivatives have been docked against the ATP binding site of the DNA gyrase B domain, a target for antibacterial agents. nih.gov
Protein Tyrosine Kinases: Bromo-substituted xanthones have shown inhibitory potential against protein tyrosine kinases, which are important targets in cancer therapy. ikm.org.my
Cyclooxygenase-2 (COX-2): Nitroaromatic compounds and other heterocyclic systems have been docked against COX-2, a key enzyme in inflammation. researchgate.netresearchgate.net
A hypothetical docking study of this compound into the active site of COX-2 (PDB ID: 3LN1) could reveal key binding interactions. researchgate.net The phenyl and benzopyran rings could form hydrophobic and π-π stacking interactions with nonpolar residues, while the nitro group could act as a hydrogen bond acceptor with polar residues like histidine or arginine. The bromine atom might form halogen bonds, further stabilizing the complex.
Table 2: Illustrative Molecular Docking Results with a Hypothetical Protein Target (COX-2) This table is a representative example of data that would be generated from a molecular docking study, based on findings for similar ligands.
| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
|---|---|---|---|---|
| This compound | COX-2 (3LN1) | -8.0 to -10.0 | Tyr385, Arg513, Val523, Ser353 | π-π Stacking, Hydrogen Bond, Hydrophobic |
| Celecoxib (Reference) | COX-2 (3LN1) | -10.5 researchgate.net | Arg513, His90, Gln192 | Hydrogen Bond, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Benzopyran Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used to predict the activity of new compounds and to guide the design of more potent analogues.
Application to Benzopyran and Nitroaromatic Compounds: Numerous QSAR studies have been conducted on benzopyran and nitroaromatic derivatives to understand the structural requirements for various biological activities. nih.govnih.gov For example, 3D-QSAR studies on aminoalkyl-substituted 1-benzopyrans have provided insights into the molecular interactions influencing their antiplasmodial activity. nih.gov Similarly, QSAR models for benzopyranes acting as P-glycoprotein inhibitors have identified key pharmacophoric features, including hydrogen bond donors/acceptors and hydrophobic groups. nih.gov
For nitroaromatic compounds, QSAR studies often find that electronic and hydrophobic parameters are critical descriptors. The hydrophobicity of a molecule and the energy of its LUMO (ELUMO) have been identified as key indicators for predicting the mutagenicity and toxicity of nitroaromatics. nih.gov
Predictive Modeling: A QSAR model for a series of compounds including this compound would involve calculating various molecular descriptors. These descriptors fall into several categories:
Electronic: Dipole moment, partial charges, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific conformational parameters.
Hydrophobic: LogP (partition coefficient).
Topological: Indices describing molecular connectivity and branching.
By building a regression model that correlates these descriptors with a measured biological activity, one can predict the activity of the target compound and understand how modifications to its structure (e.g., changing substituents) would likely affect its potency. nih.govnih.gov
Hirshfeld Surface Analysis and Void Analysis for Crystal Packing and Mechanical Behavior Prediction
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the crystal packing.
Intermolecular Contact Analysis: The Hirshfeld surface is generated based on the electron distribution of the molecule within the crystal. Different properties can be mapped onto this surface, with the dnorm map being particularly useful for identifying close intermolecular contacts, which appear as red spots. For this compound, the key interactions would involve the bromine atom, the nitro group, and the various hydrogen atoms.
Analysis of related bromo-substituted heterocyclic compounds provides a strong indication of the interactions that would dominate the crystal packing of the target molecule. nih.govnih.gov The 2D fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of each type of intermolecular contact.
Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Data is based on published analyses of structurally similar bromo-substituted heterocyclic compounds.
| Intermolecular Contact | Predicted Contribution (%) | Significance |
|---|---|---|
| H···H | 35 - 42% nih.govnih.gov | Represents the largest contribution, typical for organic molecules. |
| Br···H / H···Br | 22 - 28% nih.govnih.gov | Indicates significant halogen bonding and van der Waals contacts. |
| C···H / H···C | 16 - 24% nih.govmdpi.com | Reflects C-H···π interactions and general van der Waals forces. |
| O···H / H···O | ~19% mdpi.com | Highlights the importance of C-H···O hydrogen bonds involving the nitro and ether oxygen atoms. |
The analysis would likely reveal a significant contribution from Br···H contacts, indicative of halogen bonding, and O···H contacts, corresponding to weak C-H···O hydrogen bonds involving the nitro group. These directional interactions play a crucial role in stabilizing the crystal structure. Void analysis, often performed alongside Hirshfeld analysis, can be used to calculate the empty space within the crystal lattice, providing insights into the packing efficiency and potential mechanical properties of the material.
Mechanistic Studies of 6 Bromo 3 Nitro 2 Phenyl 2h 1 Benzopyran S Interactions with Biological Targets
Molecular Mechanisms of Enzyme Inhibition by 2H-1-Benzopyran Derivatives
Derivatives of 2H-1-benzopyran have been identified as inhibitors of a variety of enzymes, playing a role in their therapeutic potential. The mechanisms of inhibition are diverse and dependent on the specific enzyme and the substitution pattern on the benzopyran core.
One of the key mechanisms of action for some 2H-1-benzopyran derivatives is the inhibition of DNA gyrase-B, an essential enzyme in bacteria for DNA replication. nih.govresearchgate.net This inhibition disrupts bacterial growth and survival, forming the basis for their antibacterial activity. Molecular modeling and docking studies have been employed to elucidate the binding of these derivatives to the ATP-binding site of the gyrase-B subunit, preventing the enzyme from carrying out its function. nih.govresearchgate.net
Furthermore, certain benzopyran derivatives have been shown to be potent inhibitors of monoamine oxidase B (MAO-B) and cholinesterases, enzymes implicated in neurodegenerative disorders like Alzheimer's disease. nih.gov The inhibition of MAO-B can prevent the breakdown of neurotransmitters, while cholinesterase inhibition increases the levels of acetylcholine, a key neurotransmitter for memory and cognition.
A novel benzopyran derivative, SIMR1281, has been reported to strongly inhibit glutathione (B108866) reductase (GSHR) and moderately inhibit thioredoxin reductase (TrxR). nih.gov These enzymes are crucial for maintaining the cellular redox balance. Their inhibition by SIMR1281 leads to an increase in oxidative stress, which can selectively kill cancer cells that often have a higher basal level of reactive oxygen species (ROS). nih.gov
The inhibitory activity of 2H-1-benzopyran derivatives is often attributed to their ability to form non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the active site of the target enzyme. omicsonline.org The specific substitutions on the benzopyran ring, such as the bromo, nitro, and phenyl groups in 6-Bromo-3-nitro-2-phenyl-2H-1-benzopyran, are expected to significantly influence the binding affinity and selectivity towards different enzymes.
Table 1: Enzyme Inhibition by 2H-1-Benzopyran Derivatives
| Derivative Class | Target Enzyme | Mechanism of Inhibition | Therapeutic Implication |
|---|---|---|---|
| Substituted azetidin-2-ones, pyrrolidin-2-ones, 2H-1,3,4-oxadiazoles, and thiazolidin-4-ones attached to 4-phenyl-2H-benzopyran-2-one | DNA gyrase-B | Competitive inhibition at the ATP-binding site | Antibacterial |
| 7-substituted coumarin (B35378) derivatives | Monoamine Oxidase B (MAO-B), Cholinesterases | Mixed-type inhibition | Neuroprotective |
| SIMR1281 | Glutathione Reductase (GSHR), Thioredoxin Reductase (TrxR) | Strong inhibition of GSHR, moderate inhibition of TrxR | Anticancer |
Ligand-Receptor Binding and Allosteric Modulation Investigations
Beyond enzyme inhibition, 2H-1-benzopyran derivatives are known to interact with a range of cellular receptors, acting as ligands that can either activate or block receptor signaling. The nature of these interactions is highly dependent on the three-dimensional structure of the compound and the topology of the receptor's binding pocket.
Several 3-amino-3,4-dihydro-2H-1-benzopyran derivatives have demonstrated high affinity for serotonin (B10506) 5-HT1A receptors, with some exhibiting nanomolar binding affinities. nih.govresearchgate.net These compounds have been investigated as potential anxiolytic agents. The stereochemistry of these derivatives plays a crucial role, with the dextrorotatory enantiomers often showing higher affinity and selectivity for 5-HT1A receptors. nih.gov
In addition to serotonin receptors, certain benzopyran derivatives have been found to bind to estrogen receptors (ERα and ERβ), acting as selective estrogen receptor modulators (SERMs). researchgate.net The binding affinity is influenced by the substituents on the 3-phenyl ring, with small, hydrophobic groups at the 4'-position enhancing binding to a small accessory binding cavity. researchgate.net
The concept of allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site to modulate the receptor's response to the endogenous ligand, is an emerging area of interest. mdpi.com While direct evidence for allosteric modulation by this compound is not yet established, the structural complexity of this molecule suggests the potential for such interactions. For instance, studies on other heterocyclic scaffolds have identified allosteric modulators for receptors like the cannabinoid CB2 receptor. nih.gov The presence of multiple substituents on the benzopyran ring of the title compound could facilitate interactions with allosteric sites, offering a mechanism for fine-tuning receptor activity. qub.ac.uk
Table 2: Receptor Binding Profile of 2H-1-Benzopyran Derivatives
| Derivative Series | Target Receptor | Binding Affinity (Ki or IC50) | Functional Activity |
|---|---|---|---|
| 3-amino-3,4-dihydro-2H-1-benzopyran derivatives | 5-HT1A | Nanomolar range (e.g., (+)-11a) nih.gov | Full agonist nih.gov |
| 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives | 5-HT1A, 5-HT7 | Ki = 0.3 nM (5-HT1A), 3.1 nM (5-HT7) for compound 2b researchgate.net | Anxiolytic activity researchgate.net |
| 3-phenylbenzopyran derivatives with a basic side chain | Estrogen Receptor α (ERα) | RBA value of 2.83% for compound 18d researchgate.net | SERM activity researchgate.net |
Cellular Pathway Modulation Studies in In Vitro Systems
The interaction of 2H-1-benzopyran derivatives with enzymes and receptors translates into the modulation of various intracellular signaling pathways, ultimately leading to specific cellular responses. In vitro studies using cell lines are instrumental in dissecting these complex mechanisms.
A novel benzopyran derivative, SIMR1281, has been shown to inhibit cell proliferation in cancer cell lines by inducing DNA damage and perturbing the cell cycle. nih.gov Mechanistically, this compound was found to inactivate the Ras/ERK and PI3K/Akt signaling pathways, which are critical for cancer cell survival and proliferation, consequently leading to apoptosis. nih.gov
Furthermore, studies on 2-aminopropyl benzopyran derivatives in triple-negative breast cancer cell lines have revealed that these compounds can induce apoptosis and/or necrosis. nih.gov This effect is, at least in part, due to an increase in the generation of reactive oxygen species (ROS). Some of these derivatives were also found to cause cell cycle arrest in the G1 phase. nih.gov At the molecular level, the most promising compounds downregulated the expression of the anti-apoptotic protein Bcl-2, while another derivative downregulated the expression of cyclins CCND1 and CCND2, which are key regulators of the G1 phase of the cell cycle. nih.gov
The anti-inflammatory properties of some 2H-1-benzopyran derivatives have been linked to the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated cells. koreascience.kr This suggests an interference with the NF-κB signaling pathway, a central regulator of inflammation.
The specific substitutions on this compound, particularly the electron-withdrawing nitro group, may enhance its ability to generate ROS and modulate redox-sensitive signaling pathways.
Structure-Activity Relationship (SAR) Studies for Targeted Biological Responses
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 2H-1-benzopyran derivatives, extensive SAR studies have been conducted to optimize their potency and selectivity for various biological targets.
For 3-amino-3,4-dihydro-2H-1-benzopyran derivatives acting as 5-HT1A receptor ligands, the nature and position of substituents on the aromatic ring, as well as on the extracyclic nitrogen atom, have been systematically varied. nih.gov These studies have revealed that specific substitutions can significantly enhance binding affinity and selectivity over other serotonin and dopamine (B1211576) receptor subtypes. nih.gov
In the context of anticancer activity, SAR studies on 2-aminopropyl benzopyran derivatives have highlighted the importance of the amino group (secondary, tertiary, or quaternary) for cytotoxicity in breast cancer cell lines. nih.gov The presence of a p-fluorobenzyloxy substituent on the chromanol ring was also found to be crucial for potent activity. nih.gov
For benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 (HIF-1) pathway, SAR studies have demonstrated the importance of the fused ring system. nih.gov The C ring substitutions, particularly a 3',4'-dimethoxy pattern, were found to be optimal, with the 4'-methoxy group being more critical for activity than the 3'-methoxy group. nih.gov
The antimicrobial activity of 3,7-disubstituted 2H-1-benzopyran-2-ones has been shown to be influenced by the nature of the substituents at these positions. hilarispublisher.com A basic ether side chain at C-7 and a substituted phenyl ring at C-3 were found to be favorable for antifungal activity against specific strains. hilarispublisher.com
For this compound, the bromine atom at the 6-position, the nitro group at the 3-position, and the phenyl group at the 2-position are expected to define its biological activity profile based on established SAR principles. The bromo substituent can enhance lipophilicity and potentially engage in halogen bonding. The nitro group is a strong electron-withdrawing group that can participate in hydrogen bonding and may be important for interactions with specific residues in a binding pocket. researchgate.net The phenyl group at the 2-position provides a significant steric and electronic feature that can be crucial for receptor recognition.
Exploration of Antimicrobial, Antioxidant, and Anti-inflammatory Mechanisms at the Molecular Level
The 2H-1-benzopyran scaffold is associated with a broad spectrum of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. The molecular mechanisms underlying these activities are multifaceted.
Antimicrobial Mechanisms: The antibacterial activity of certain 2H-1-benzopyran derivatives is attributed to their ability to inhibit DNA gyrase-B. nih.govresearchgate.net This enzyme is a type II topoisomerase that is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. The antifungal activity of some derivatives has also been reported, although the specific molecular targets are less well-defined. hilarispublisher.com
Antioxidant Mechanisms: The antioxidant capacity of coumarin derivatives is not solely based on direct scavenging of reactive oxygen and nitrogen species (RONS). nih.gov Other mechanisms include the chelation of transition metals like iron and copper, which catalyze the production of highly reactive hydroxyl radicals via the Fenton reaction. nih.gov Furthermore, some 2H-1-benzopyran derivatives can inhibit ROS-producing enzymes such as xanthine (B1682287) oxidase, myeloperoxidase, and lipoxygenase. nih.gov The presence of hydroxyl groups, particularly at the 6,7- or 7,8-positions, is a key structural feature for potent antioxidant activity. nih.gov While this compound lacks hydroxyl groups, its extended π-system might still contribute to some radical scavenging activity. sphinxsai.com
Anti-inflammatory Mechanisms: The anti-inflammatory effects of 2H-1-benzopyran derivatives are linked to their ability to modulate key inflammatory pathways. Several derivatives have been shown to inhibit the production of nitric oxide (NO) in activated macrophages, a key mediator of inflammation. koreascience.krresearchgate.net This is often associated with the downregulation of inducible nitric oxide synthase (iNOS). Additionally, some benzopyran derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins. mdpi.com The anti-inflammatory activity of some benzopyran-2-ones has been correlated with their antioxidant properties, suggesting that reducing oxidative stress is a component of their anti-inflammatory mechanism. nih.gov
Table 3: Summary of Antimicrobial, Antioxidant, and Anti-inflammatory Mechanisms
| Activity | Molecular Mechanism | Key Structural Features |
|---|---|---|
| Antimicrobial | Inhibition of DNA gyrase-B nih.govresearchgate.net | Heterocyclic substitutions on the benzopyran core nih.gov |
| Antioxidant | Direct radical scavenging, Metal chelation (Fe, Cu), Inhibition of ROS-producing enzymes (xanthine oxidase, lipoxygenase) nih.gov | Dihydroxy substitutions (e.g., 6,7-dihydroxy, 7,8-dihydroxy) nih.gov |
| Anti-inflammatory | Inhibition of nitric oxide (NO) production, koreascience.kr Inhibition of cyclooxygenase (COX)-2 mdpi.com | Various substitutions on the benzopyran ring |
Applications in Advanced Organic Synthesis Involving 6 Bromo 3 Nitro 2 Phenyl 2h 1 Benzopyran
A Versatile Building Block in Complex Synthesis
While direct applications of 6-Bromo-3-nitro-2-phenyl-2H-1-benzopyran in the total synthesis of complex natural products are not extensively documented, the broader class of 3-nitro-2H-chromene derivatives are recognized as crucial intermediates. A notable example is their role in the synthesis of (-)-epigallocatechin (B1671488) gallate (EGCG), a major catechin (B1668976) found in green tea known for its antioxidant and various health-promoting properties. nih.gov The synthesis of such complex polyphenolic compounds often relies on the strategic functionalization of benzopyran cores.
The presence of the bromo and nitro groups on the this compound scaffold offers multiple reaction sites for chemists to elaborate upon. The bromine atom can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents. The nitro group, a versatile functional group, can be reduced to an amine, which can then be further modified, or it can act as a Michael acceptor, enabling the formation of new carbon-carbon bonds. This reactivity makes the compound a valuable precursor for creating a library of diverse molecules for biological screening.
An Intermediate for Novel Heterocyclic Compounds
The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of a wide array of novel heterocyclic compounds. The inherent functionality of the benzopyran ring system, coupled with the reactive nitroalkene moiety, provides a platform for various cyclization and condensation reactions.
One of the well-documented applications of 3-nitro-2-phenyl-2H-chromene derivatives is in the synthesis of 1,2,3-triazole heterocycles. nih.gov These compounds are known to possess a broad spectrum of biological activities, including anti-HIV, anti-allergic, anti-fungal, anti-viral, and anti-microbial properties. nih.gov The synthesis typically involves the reaction of the nitro-benzopyran with azides, leading to the formation of the triazole ring.
Furthermore, the general benzopyran framework serves as a precursor to a variety of other fused heterocyclic systems. Research has demonstrated the synthesis of pyrazoles , pyrimidines , and isoxazoles from appropriately substituted benzopyran derivatives. For instance, the reaction of bromo-substituted 3-acetyl-2H-chromen-2-one with hydrazines can yield pyrazole-fused chromenones. nih.gov Similarly, reactions with amidines or ureas can lead to the formation of pyrimidine-containing structures. The synthesis of isoxazole (B147169) derivatives often involves the reaction of a chalcone (B49325) precursor, which can be derived from a benzopyran, with hydroxylamine.
The following table summarizes some of the heterocyclic systems that can be synthesized from benzopyran precursors, highlighting the versatility of the this compound scaffold as a starting material for such syntheses.
| Starting Material Type | Reagents | Resulting Heterocycle | Reference |
| 3-Nitro-2-phenyl-2H-chromene derivatives | Azides | 1,2,3-Triazoles | nih.gov |
| Bromo-substituted 3-acetyl-2H-chromen-2-one | Hydrazines | Pyrazoles | nih.gov |
| Substituted 2H-1-benzopyrans | Amidines/Ureas | Pyrimidines | nih.gov |
| Benzopyran-derived chalcones | Hydroxylamine | Isoxazoles | nih.gov |
Catalytic Applications and Ligand Design Potential
Currently, there is a lack of specific research detailing the direct catalytic applications or the use of this compound in ligand design for metal complexes. However, the benzopyran scaffold itself is present in various molecules that have been investigated for their coordination chemistry. The oxygen atom within the pyran ring and the potential for introducing other coordinating groups through functionalization of the aromatic ring or the substituents suggest a latent potential for this class of compounds to act as ligands. The development of chiral benzopyran-based ligands could be a promising area for asymmetric catalysis. Further research is required to explore and establish the catalytic and coordination chemistry of this particular compound.
Contribution to Materials Science Applications
While the specific compound this compound has not been extensively studied for its materials science applications, the broader class of benzopyran derivatives has shown promise in this field. Notably, some 2H-benzopyrans exhibit photochromic properties. nih.govnih.gov Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. nih.gov This property is of significant interest for applications in optical data storage, smart windows, and molecular switches.
The photochromic behavior in benzopyrans typically involves the light-induced cleavage of the C-O bond in the pyran ring, leading to a colored, open-ring isomer. The electronic and steric effects of substituents on the benzopyran ring can significantly influence the photochromic properties, such as the color of the open form and the rate of thermal fading back to the colorless form. The presence of the bromo, nitro, and phenyl groups on the this compound scaffold could potentially modulate these properties, making it an interesting candidate for future investigations in the realm of photoactive materials. However, specific studies on the photoelectric properties of this particular compound are yet to be reported.
Analytical Methodologies for Research Purity and Structural Confirmation of 6 Bromo 3 Nitro 2 Phenyl 2h 1 Benzopyran
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC))
Chromatographic methods are essential for separating "6-Bromo-3-nitro-2-phenyl-2H-1-benzopyran" from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a commonly used technique for monitoring the progress of reactions and for preliminary purity checks of bromo- and nitro-substituted organic compounds. mdpi.com For compounds with structural similarities, such as derivatives of 2,2-diphenyl-1-picrylhydrazyl (DPPH) which also contain bromo- and nitro- groups, TLC is effective in testing the purity of separated compounds, especially when their retention values are very close. mdpi.com The purification of a related compound, 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene, was monitored using TLC with an eluent of n-hexane/ethyl acetate (B1210297), achieving an Rf value of 0.65. nih.gov
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): While specific HPLC and GC methods for "this compound" are not detailed in the available literature, these techniques are standard for the analysis of nitroaromatic compounds. nih.gov For the related compound "3-Nitro-2-phenyl-2H-1-benzopyran", GC-MS data is available, indicating the suitability of gas chromatography for its analysis. nih.gov HPLC, with its various stationary and mobile phase combinations, offers a versatile platform for the purification and quantification of such compounds.
Flash Column Chromatography: For the preparative separation of related compounds, flash column chromatography is an effective method. For instance, 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene was purified using flash column chromatography with a mobile phase of n-hexane/ethyl acetate (20/1). nih.gov This technique is directly applicable to the purification of "this compound".
Table 1: Chromatographic Methods for Benzopyran Derivatives
| Chromatographic Technique | Application | Stationary Phase | Mobile Phase/Eluent | Compound |
|---|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Purity assessment | Silica Gel | n-hexane/ethyl acetate | 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene nih.gov |
| Flash Column Chromatography | Purification | Silica Gel | n-hexane/ethyl acetate (20/1) | 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural Analysis | Not specified | Not specified | 3-Nitro-2-phenyl-2H-1-benzopyran nih.gov |
Spectrophotometric Quantification Methods
Electrochemical Detection Approaches
Electrochemical sensors are emerging as a promising alternative for the detection of nitroaromatic compounds due to their potential for rapid, responsive, and portable analysis. nih.gov The nitro group in "this compound" is electrochemically active and can be reduced at an electrode surface. This property allows for the development of sensitive electrochemical detection methods, such as cyclic voltammetry or differential pulse voltammetry, for its quantification in various matrices. Theoretical studies on the detection of nitroaromatics using materials like C5N2 as electrochemical sensors indicate a strong potential for these methods in the analysis of such compounds. nih.gov
Impurity Profiling and Stability Studies in Research Settings
Impurity profiling is crucial for understanding the potential byproducts formed during the synthesis of "this compound". Techniques like HPLC and GC-MS are instrumental in identifying and quantifying these impurities. For instance, in the synthesis of related bromo-derivatives of DPPH, a complex mixture of bromo- and nitro-derivatives is often formed, necessitating chromatographic separation for isolation and characterization. mdpi.com
Stability studies are essential to determine the shelf-life and degradation pathways of the compound under various conditions (e.g., light, temperature, humidity). The degradation products can be identified and monitored over time using the chromatographic and spectroscopic techniques mentioned above. The crystal structure of the related 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene is stabilized by intermolecular hydrogen bonds and halogen bonds, which may contribute to its stability in the solid state. nih.govnih.gov
Future Research Directions and Emerging Paradigms for 6 Bromo 3 Nitro 2 Phenyl 2h 1 Benzopyran
Development of Novel and Sustainable Synthetic Routes
The synthesis of 3-nitro-2H-chromenes typically involves the condensation of salicylaldehydes with β-nitrostyrenes. chim.it Future efforts for the synthesis of 6-Bromo-3-nitro-2-phenyl-2H-1-benzopyran will likely focus on developing more sustainable and efficient methodologies.
Key areas for development include:
Organocatalysis: Chiral secondary amine catalysts have been successfully employed for the enantioselective synthesis of 3-nitro-2H-chromenes. chim.it Further exploration of organocatalysis could lead to highly stereoselective routes to chiral analogs of this compound, which is crucial for studying stereospecific biological activities.
Green Chemistry Protocols: The use of greener solvents like magnetized water, eutectic solvents, or solvent-free conditions has shown promise in the synthesis of related pyranopyrimidines. nih.gov Applying these principles, such as using catalysts derived from natural sources like lemon juice, could lead to more environmentally benign synthetic processes. nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this benzopyran derivative could enable more efficient and reproducible production for further studies.
| Methodology | Key Advantages | Potential Application for this compound | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | High efficiency, one-pot procedure, reduced waste, atom economy. | Development of a one-pot synthesis from 5-bromosalicylaldehyde, (2-nitrovinyl)benzene, and other components. | rsc.orgbeilstein-journals.org |
| Organocatalysis | Enantioselectivity, metal-free, milder reaction conditions. | Asymmetric synthesis to obtain specific enantiomers for stereoselective bioactivity studies. | chim.itrsc.org |
| Green Solvents/Catalysts | Reduced environmental impact, use of renewable resources, improved safety. | Employing water-based systems or naturally derived catalysts to minimize hazardous solvent use. | nih.gov |
| Electrophilic Cyclization | Mild reaction conditions, tolerance of various functional groups (including nitro). | Alternative route via cyclization of a suitably substituted propargylic aryl ether. | nih.gov |
Exploration of Unconventional Reactivity Profiles and Reaction Scope
The chemical reactivity of this compound is largely dictated by the 3-nitro-2H-chromene core, which functions as a β-nitrostyrene moiety. researchgate.netmdpi.com This structure is a versatile building block for further chemical transformations. researchgate.netresearchgate.net
Future research should explore:
Nucleophilic Additions: The electron-withdrawing nitro group activates the double bond for nucleophilic addition reactions. researchgate.netmdpi.comwikipedia.orgmasterorganicchemistry.com Investigating reactions with a wider range of C-, N-, O-, and S-nucleophiles can generate novel chromane (B1220400) derivatives with potentially enhanced biological activities. researchgate.netresearchgate.net The stereoselectivity of these additions, influenced by substituents at the 2-position, warrants further study. mdpi.com
Cycloaddition Reactions: The double bond in the 3-nitro-2H-chromene system can participate in cycloaddition reactions, such as [3+2] cycloadditions with azomethine ylides to form complex chromeno[3,4-c]pyrrolidine scaffolds. mdpi.comuchicago.edu Exploring other dipolarophiles and dienophiles in [3+2] and [4+2] cycloadditions could yield novel polycyclic systems with unique pharmacological profiles. mdpi.comresearchgate.netrsc.org
Reduction of the Nitro Group: The nitro group itself is a versatile functional handle. Its reduction to an amino group would provide access to a new class of 3-amino-2-phenyl-2H-1-benzopyran derivatives, opening avenues for further functionalization and exploration of different structure-activity relationships.
Domino and Tandem Reactions: Designing novel tandem reactions that exploit the inherent reactivity of the nitroalkene moiety can lead to the efficient construction of complex molecular architectures in a single step. researchgate.net For instance, a Michael addition followed by an intramolecular cyclization could be a powerful strategy. mdpi.com
Advanced Computational Modeling for Predictive Molecular Design and Property Optimization
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and guiding synthetic efforts. For this compound and its analogs, advanced computational modeling will be indispensable.
Future directions include:
Quantitative Structure-Activity Relationship (QSAR) Studies: Building upon existing 2D- and 3D-QSAR models for other benzopyran classes, specific models for nitro-substituted chromenes can be developed. nih.govnih.govresearchgate.netmdpi.com These models can identify key structural features—such as steric, electronic, and hydrophobic properties—that correlate with a specific biological activity, like antibacterial or anticancer effects. nih.govnih.govmdpi.com
Molecular Docking: For identified biological targets, molecular docking simulations can predict the binding modes and affinities of this compound derivatives. This allows for the rational design of new analogs with improved interactions with the target protein's active site.
Density Functional Theory (DFT) Calculations: DFT studies can be employed to understand the reaction mechanisms of synthetic transformations and cycloaddition reactions. mdpi.com This insight can help in optimizing reaction conditions and predicting the regioselectivity and stereoselectivity of reactions.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery. Computational models can flag potential liabilities of new derivatives, allowing for their modification to improve drug-like properties before committing to costly synthesis.
| Technique | Objective | Expected Outcome for this compound | Reference |
|---|---|---|---|
| 3D-QSAR (e.g., CoMFA) | Identify 3D structural features correlated with biological activity. | Generation of contour maps indicating favorable/unfavorable regions for steric and electrostatic interactions to guide lead optimization. | nih.govnih.govresearchgate.net |
| Molecular Docking | Predict binding poses and affinity of ligands to a biological target. | Elucidation of key interactions with target enzymes or receptors, facilitating the design of more potent inhibitors. | researchgate.net |
| DFT Calculations | Elucidate reaction mechanisms and electronic structures. | Understanding the regioselectivity of cycloaddition reactions and the reactivity of the nitro-chromene scaffold. | mdpi.com |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Early identification of potential liabilities (e.g., poor solubility, metabolic instability) to prioritize compounds with better drug-like properties. | mdpi.com |
Discovery of Novel Biological Targets and Mechanistic Elucidations for Benzopyran Derivatives
Benzopyran derivatives are known to interact with a wide array of cellular targets, leading to diverse biological effects including anticancer, antimicrobial, and anti-inflammatory activities. derpharmachemica.comijbpas.comchemrxiv.org Specifically, halogenated 3-nitro-2H-chromenes have shown potent activity against multidrug-resistant bacteria. nih.govmdpi.com
Future research in this area should focus on:
Target Identification: While some targets like the P2Y6 receptor and thioredoxin reductase have been identified for certain nitrochromenes, the targets for many of their biological effects remain unknown. nih.govnih.gov Unbiased screening approaches, such as chemical proteomics and thermal proteome profiling, could identify novel protein binding partners for this compound.
Mechanism of Action Studies: Elucidating the precise mechanism by which this compound exerts its biological effects is crucial. For its antibacterial activity, studies could investigate its impact on bacterial cell wall synthesis, DNA replication, or protein synthesis. For anticancer effects, assays could probe its influence on cell cycle progression, apoptosis, and key signaling pathways. The nitro group itself can be a pharmacophore, potentially undergoing metabolic reduction to reactive intermediates that contribute to the therapeutic action. nih.govresearchgate.netsvedbergopen.com
Exploration of New Therapeutic Areas: Based on the broad bioactivity profile of benzopyrans, derivatives of this compound should be screened against a wider range of diseases, including viral infections, parasitic diseases, and neurodegenerative disorders. ijbpas.comnih.gov
Integration with Chemoinformatic and Artificial Intelligence (AI)-Driven Discovery Platforms
The integration of chemoinformatics and artificial intelligence (AI) is revolutionizing drug discovery by enabling the analysis of vast chemical and biological datasets. nih.govnih.govbpasjournals.com
For this compound, these platforms can be leveraged to:
Virtual Screening: Machine learning algorithms can be trained on existing data for active benzopyran derivatives to perform large-scale virtual screening of compound libraries, identifying new molecules with a high probability of being active. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By defining the this compound scaffold as a starting point, these models can suggest novel modifications to optimize potency, selectivity, and ADMET properties.
Predictive Biology: AI can analyze complex biological data, such as genomics and proteomics, to predict novel biological targets for this class of compounds. nih.gov This can help in repurposing the scaffold for new therapeutic indications.
Synergistic Strategy Development: AI can facilitate the development of intellectual property strategies by predicting the patentability of novel derivatives, thereby guiding research efforts toward protectable chemical space. drugpatentwatch.com The combination of AI-driven design and high-throughput synthesis and screening can create a powerful, closed-loop discovery engine to rapidly identify and optimize new drug candidates based on the benzopyran core. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
